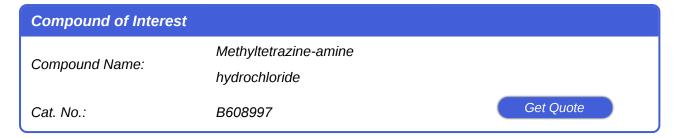


Application Notes and Protocols: Methyltetrazine-amine Hydrochloride in PET and SPECT Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-amine hydrochloride is a key reagent in the rapidly advancing field of bioorthogonal chemistry, particularly for applications in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. Its utility lies in the inverse electron demand Diels-Alder (IEDDA) cycloaddition reaction, a fast and highly specific "click" reaction between a tetrazine moiety and a strained alkene, typically a trans-cyclooctene (TCO). This reaction's biocompatibility allows for its use in complex biological systems, including living organisms.[1][2]

In the context of molecular imaging, methyltetrazine-amine serves as a versatile linker. The amine group allows for its conjugation to chelators for radiometal labeling (e.g., DOTA for ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu; NOTA or SarAr for ⁶⁴Cu; DFO for ⁸⁹Zr) or to prosthetic groups for radiohalogenation (e.g., with ¹⁸F).[3][4] The methyltetrazine core provides stability and the reactive handle for the bioorthogonal reaction.[5]

The primary application of methyltetrazine-based radiotracers is in pretargeted imaging. This two-step strategy decouples the slow pharmacokinetics of a targeting vector (e.g., an antibody) from the rapid decay of a short-lived radionuclide.[3][6][7] First, a TCO-modified targeting agent



is administered and allowed to accumulate at the target site while clearing from circulation. Subsequently, a small, rapidly clearing radiolabeled methyltetrazine is injected, which "clicks" in vivo to the TCO-tagged targeting agent at the site of interest, enabling high-contrast imaging.[7] [8] This approach significantly reduces the radiation dose to non-target tissues and allows the use of short-lived isotopes like ⁶⁸Ga and ¹⁸F for imaging long-circulating antibodies.[3][7]

These application notes provide an overview of the use of **methyltetrazine-amine hydrochloride** in pretargeted PET and SPECT imaging, including detailed protocols for radiolabeling, bioconjugation, and in vivo imaging.

Data Presentation

Table 1: Radiolabeling of Methyltetrazine Derivatives with PET and SPECT Radionuclides



Radionuclid e	Precursor/C helator	Radiochemi cal Yield (RCY)	Radiochemi cal Purity (RCP)	Molar/Speci fic Activity	Reference
PET Isotopes					
18 F	AmBF₃- PEG₄-mTz	20.8 ± 10.3%	>95%	Not Reported	[9]
¹⁸ F	Amine- bearing methyltetrazi ne	24%	>96%	Not Reported	[4][10][11]
⁶⁴ Cu	Tz-Bn-NOTA	>90%	>99%	8.9 ± 1.2 MBq/μg	[3][12]
⁶⁴ Cu	Tz-SarAr	>90%	>99%	Not Reported	[13]
⁶⁸ Ga	HBED-CC- PEG ₄ -Tz	>96%	>95%	Not Reported	[6]
⁶⁸ Ga	DOTA-PEG ₄ - Tz	>88%	>95%	Not Reported	[6]
⁶⁸ Ga	Ga-DOTA- PEG11-Tz	Not Reported	Not Reported	Not Reported	[14]
⁸⁹ Zr	DFO-PEG₅- Tz	Not Reported	Not Reported	Not Reported	[7]
SPECT Isotopes					
^{99m} Tc	3,6-bis(2- pyridyl)-1,2,4, 5-Tz	Not Reported	Not Reported	Not Reported	[15][16]
¹¹¹ ln	DOTA- PEG11-Tz	Not Reported	Not Reported	Not Reported	[3]
¹¹¹ In	DOTA- tetrazine	Not Reported	>95%	Not Reported	[17][18]



Table 2: In Vivo Biodistribution of Pretargeted Methyltetrazine-Based Radiotracers (%ID/g)



Targe ting Agent	Radio tracer	Model	Tumo r	Blood	Liver	Kidne ys	Muscl e	Time p.i. of Trace r	Refer ence
PET									
TCO- huA33 mAb	[⁶⁴ Cu] Cu- NOTA- Tz	SW12 22 Xenog raft	4.1 ± 0.3	Not Report ed	Not Report ed	Not Report ed	Not Report ed	12 h	
TCO- huA33 mAb	[⁶⁴ Cu] Cu- SarAr- Tz	SW12 22 Xenog raft	5.6 ± 0.7	Not Report ed	Not Report ed	Not Report ed	0.7 ± 0.2	1 h	[3]
TCO- U36 mAb	[89Zr]Z r-DFO- PEG5- Tz	HNSC C Xenog raft	1.5 ± 0.2	Not Report ed	Not Report ed	Not Report ed	Not Report ed	72 h	[7]
TCO- CC49 mAb	[68Ga] Ga- DOTA- PEG11 -Tz	LS174 T Xenog raft	5.8	Not Report ed	Not Report ed	Not Report ed	Not Report ed	Not Report ed	[19]
Aln- TCO	[68Ga] Ga- DOTA- PEG11 -Tz	Health y Mice (Bone)	3.7 (Knee)	Not Report ed	Not Report ed	Not Report ed	Not Report ed	Not Report ed	[19]
SPEC T									
TCO- CC49 mAb	[¹¹¹ In]I n- DOTA- Tz	LS174 T Xenog raft	4.2	Not Report ed	Not Report ed	Not Report ed	~0.3	3 h	[3]



TCO- 7C2 mAb	[111]n]l n- DOTA- Tz	KPL-4 Xenog raft	~6	~1	~1.5	~3	Not Report ed	24 h	
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Experimental Protocols

Protocol 1: Radiolabeling of a DOTA-conjugated Tetrazine with Gallium-68

This protocol is adapted from a procedure for labeling HBED-CC and DOTA conjugated tetrazines.[6]

Materials:

- DOTA-PEG₄-Tz precursor
- 68Ge/68Ga generator
- Sodium acetate buffer (1 M, pH 4.5)
- Metal-free water
- Reaction vial (metal-free)
- · Heating block
- Radio-TLC system with a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 4)

Procedure:

- Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
- In a metal-free reaction vial, add 5-10 nmol of the DOTA-PEG₄-Tz precursor dissolved in a small volume of metal-free water.
- Add the ⁶⁸GaCl₃ eluate (typically 100-500 MBq in 1-2 mL) to the reaction vial.



- Adjust the pH of the reaction mixture to 4.0-4.5 by adding sodium acetate buffer.
- Heat the reaction mixture at 95°C for 10-15 minutes.
- Allow the vial to cool to room temperature.
- Determine the radiochemical purity using radio-TLC. Spot the reaction mixture on a TLC plate and develop it with the chosen mobile phase. Analyze the plate using a radio-TLC scanner. [68Ga]Ga-DOTA-PEG4-Tz will have a different Rf value than free 68Ga.
- For in vivo use, the product may require purification using a C18 Sep-Pak cartridge to remove unreacted precursor and free ⁶⁸Ga.

Protocol 2: Bioconjugation of Methyltetrazine-amine to a Targeting Protein

This protocol describes a general method for conjugating an amine-reactive methyltetrazine derivative (e.g., Methyltetrazine-NHS ester) to a protein, such as an antibody.

Materials:

- Targeting protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.5)
- Methyltetrazine-NHS ester
- Anhydrous DMSO or DMF
- Size-exclusion chromatography column (e.g., PD-10)
- Spectrophotometer

Procedure:

- Prepare a stock solution of Methyltetrazine-NHS ester in anhydrous DMSO or DMF.
- Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer (e.g., 0.1 M sodium bicarbonate). The protein concentration should typically be 1-10 mg/mL.



- Add a 10-20 fold molar excess of the Methyltetrazine-NHS ester stock solution to the protein solution.
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
- Purify the resulting methyltetrazine-protein conjugate from unreacted methyltetrazine using a size-exclusion chromatography column (e.g., PD-10), eluting with PBS.
- Determine the protein concentration and the degree of labeling using a spectrophotometer by measuring the absorbance at 280 nm (for the protein) and at the characteristic absorbance maximum of the tetrazine (typically around 520-540 nm).

Protocol 3: Pretargeted PET Imaging in a Xenograft Mouse Model

This protocol outlines a general workflow for pretargeted PET imaging using a TCO-modified antibody and a ⁶⁴Cu-labeled methyltetrazine.

Materials:

- Tumor-bearing mice (e.g., with SW1222 xenografts)
- TCO-modified antibody (e.g., TCO-huA33)
- 64Cu-labeled methyltetrazine (e.g., [64Cu]Cu-SarAr-Tz)
- PET/CT scanner
- Anesthesia (e.g., isoflurane)
- Saline for injection

Procedure:

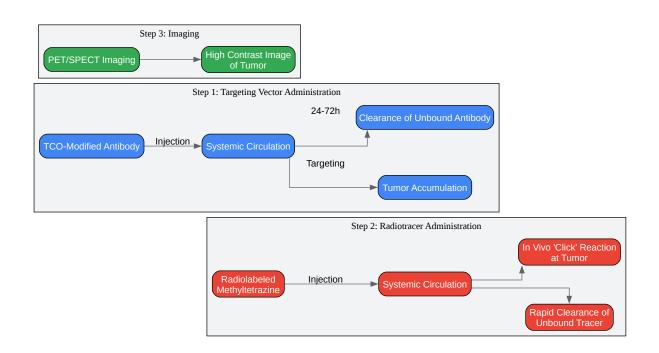
 Antibody Administration: Intravenously inject the tumor-bearing mice with the TCO-modified antibody (e.g., 100 μg of TCO-huA33).[12]



- Accumulation and Clearance: Allow the antibody to accumulate at the tumor and clear from the bloodstream. This interval is critical and typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetics.[3][12]
- Radiotracer Administration: After the predetermined interval, intravenously inject the mice with the ⁶⁴Cu-labeled methyltetrazine (e.g., 5-10 MBq).[12]
- PET/CT Imaging: Anesthetize the mice and perform dynamic or static PET/CT scans at various time points post-radiotracer injection (e.g., 1, 4, 12, 24 hours).[3][12]
- Image Analysis: Reconstruct the PET images and co-register them with the CT scans for anatomical reference. Quantify the radioactivity concentration in the tumor and other organs of interest by drawing regions of interest (ROIs) and express the data as a percentage of the injected dose per gram of tissue (%ID/g).
- (Optional) Ex Vivo Biodistribution: After the final imaging time point, euthanize the mice and collect tissues of interest (tumor, blood, liver, kidneys, muscle, etc.). Weigh the tissues and measure the radioactivity using a gamma counter to confirm the imaging data.

Visualizations





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Caption: Pretargeted PET/SPECT imaging workflow.

Radiolabeled Hethyltetrazine + TCO-Modified Targeting Vector | Inverse Electron Demand Diels-Alder Reaction (in vivo) | Stable Dihydropyridazine Linkage (Radiolabeled Targeting Vector) | + N2

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Caption: The bioorthogonal IEDDA reaction.

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